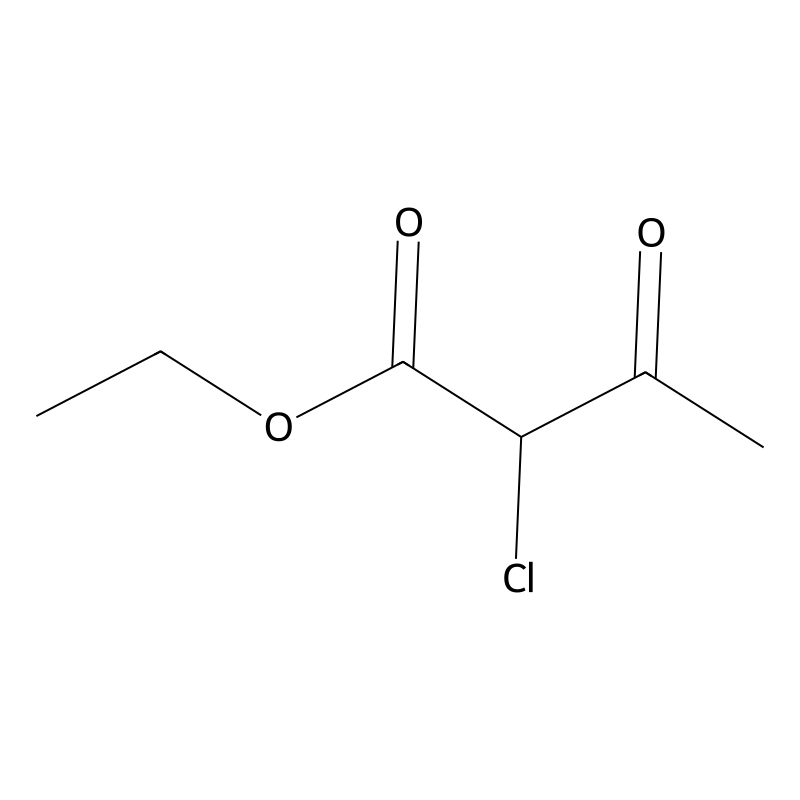

Ethyl 2-chloroacetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor in Organic Synthesis

ECA's versatility lies in its reactive nature. The presence of the ester group (C=O-O-C) and the chloroacetyl group (CH2-Cl-C=O) makes it a valuable precursor for synthesizing complex molecules. Researchers can manipulate these functional groups through various reactions to create new carbon-carbon bonds and introduce desired functionalities into target molecules. For instance, ECA can undergo condensation reactions with amines, amides, and other nucleophiles to form substituted heterocycles, which are ring-shaped structures containing atoms other than carbon PubChem, Ethyl 2-chloroacetoacetate: .

Synthesis of Pharmaceuticals and Biologically Active Compounds

Due to its ability to generate diverse molecular scaffolds, ECA serves as a building block in the synthesis of various pharmaceuticals and biologically active molecules. Scientists can leverage ECA's reactivity to create novel compounds with potential medicinal properties. Research explores using ECA in the synthesis of anti-inflammatory agents, anticonvulsants, and other therapeutic candidates ScienceDirect, Ethyl 2-chloroacetoacetate in Heterocyclic Synthesis.

Research on Chemical Reactions and Mechanisms

ECA's well-defined structure and reactivity make it a suitable model compound for studying reaction mechanisms in organic chemistry. Researchers can use ECA to investigate reaction pathways, kinetics, and the influence of different reaction conditions. This knowledge is crucial for developing new synthetic methods and improving the efficiency of existing ones Wiley Online Library, Recent Advances in the Chemistry of α-Chloroacetoacetic Acid and its Esters: .

Ethyl 2-chloroacetoacetate is an organic compound with the molecular formula and a molecular weight of 164.59 g/mol. It is a clear yellow liquid that is slightly soluble in ethyl acetate and sparingly soluble in chloroform. The compound exhibits a melting point of -80 °C and a boiling point of approximately 107 °C at reduced pressure . Ethyl 2-chloroacetoacetate is known for its reactivity due to the presence of both a chloro group and a keto group, making it a versatile intermediate in organic synthesis.

- Formation of Heterocycles: It reacts with thiosemicarbazones to yield heterocyclic substituted thiophene derivatives, which exhibit non-steroidal anti-inflammatory activity .

- Reactions with Amino Alcohols: In the presence of sodium alkoxides, it reacts with 2-(alkylamino) alcohols, leading to the unexpected formation of 2-methyloxazolidine rings .

- Dechlorination Studies: The compound has been studied for its reductive dechlorination, particularly using Saccharomyces cerevisiae as a biological agent, indicating its potential for bioremediation applications .

Ethyl 2-chloroacetoacetate exhibits notable biological activities. It has been shown to form derivatives with thiosemicarbazones that have anti-inflammatory properties. Additionally, studies indicate that it can undergo degradation processes initiated by hydroxyl radicals, which may influence its environmental persistence and biological interactions .

The synthesis of ethyl 2-chloroacetoacetate typically involves the following methods:

- Condensation Reaction: Ethyl acetoacetate is reacted with thionyl chloride under controlled temperatures (75–95 °C) in the presence of solvents like n-heptane or dichloroethane. The molar ratio of ethyl acetoacetate to thionyl chloride is approximately 1:1.37 to 2.75 .

- Dropwise Addition Method: A more detailed method involves cooling ethyl acetoacetate to -5 to 10 °C and then adding sulfonyl chloride dropwise while slowly raising the temperature for several hours. This method ensures high purity and yield of the final product .

Ethyl 2-chloroacetoacetate serves multiple purposes in various fields:

- Organic Synthesis: It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new compounds with potential therapeutic effects.

- Environmental Studies: Understanding its degradation pathways helps assess its environmental impact and potential for bioremediation .

Research on ethyl 2-chloroacetoacetate includes studies on its interactions with biological systems and environmental factors:

- Kinetic Studies: Investigations into the kinetics of reactions involving hydroxyl radicals provide insights into its atmospheric degradation mechanisms .

- Biological Interactions: Its reactions with various biological molecules highlight its potential as a tool in medicinal chemistry and environmental science .

Ethyl 2-chloroacetoacetate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acetoacetate | Lacks chlorine; used widely in organic synthesis | |

| Methyl 2-chloroacetoacetate | Similar structure but contains a methyl group | |

| Ethyl 4-chloroacetoacetate | Chlorine at a different position; varied reactivity | |

| Ethyl Chloroformate | Utilized as an acylating agent; different applications |

Ethyl 2-chloroacetoacetate's unique chloro group at the second carbon position distinguishes it from these similar compounds, influencing its reactivity and applications in organic synthesis. Its ability to form diverse derivatives enhances its utility in medicinal chemistry compared to others listed.

Traditional synthesis of ethyl 2-chloroacetoacetate relies primarily on the chlorination of ethyl acetoacetate using thionyl chloride as the chlorinating agent [1] [2]. The reaction mechanism involves the initial formation of an enol chlorosulfite intermediate, followed by nucleophilic attack by chloride ion to yield the desired product [1]. This method has been extensively studied and optimized for laboratory and small-scale industrial applications.

The standard procedure involves adding thionyl chloride dropwise to ethyl acetoacetate at controlled temperatures. The reaction is typically conducted at temperatures ranging from 75-95°C over 5.5-9 hours, achieving yields of up to 98.4% [1] [2]. The molar ratio of ethyl acetoacetate to thionyl chloride is maintained between 1:1.37 to 1:2.75, with the reaction carried out in the presence of organic solvents such as n-heptane, dichloroethane, or toluene [2] [3].

A notable variation of this method involves cooling the ethyl acetoacetate to 0°C before dropwise addition of thionyl chloride, followed by stirring at room temperature overnight [1] [4]. This approach provides excellent yield (98.4%) while minimizing decomposition reactions that can occur at elevated temperatures. The reaction completion is typically monitored by the cessation of hydrogen chloride evolution and sulfur dioxide gas formation.

The mechanism of thionyl chloride chlorination differs from other halogenating agents due to the sp2 hybridization of the enol carbon. Unlike simple alcohols that undergo SN2 displacement, the enol substrate requires activation through chlorosulfite formation before nucleophilic substitution can occur [5]. This mechanistic understanding has been crucial for optimizing reaction conditions and minimizing side product formation.

Table 1: Traditional Chlorination Methods Comparative Data

| Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent | Molar Ratio (acetoacetate:reagent) |

|---|---|---|---|---|---|

| Thionyl Chloride | 75-95 | 5.5-9 | 98.4 | n-heptane/dichloroethane/toluene | 1:1.37-2.75 |

| Sulfuryl Chloride | 0-20 | 2-4 | 97.4 | dichloromethane | 1:1.2 |

| Phosphorus Pentachloride | 60-80 | 4-6 | 85-90 | dichloromethane | 1:1.5 |

Catalytic Chlorination Processes

Modern catalytic approaches to ethyl 2-chloroacetoacetate synthesis have emerged as alternatives to traditional stoichiometric methods. These processes typically employ metal catalysts to facilitate selective chlorination under milder conditions. Iron(III)-based catalysts have shown particular promise for activated arene chlorination, though their application to acetoacetate substrates requires careful optimization [6].

Catalytic chlorination processes offer several advantages over traditional methods, including improved selectivity, reduced reagent consumption, and enhanced environmental compatibility. The use of N-chlorosuccinimide in combination with iron(III) chloride has been demonstrated for similar chlorination reactions, requiring temperatures of 50-70°C and providing excellent conversion rates [6]. The catalytic approach allows for better control of reaction kinetics and reduced formation of over-chlorinated byproducts.

Heterogeneous catalytic systems have been explored for continuous chlorination processes. Palladium-based catalysts supported on various carriers have shown activity for selective chlorination reactions, though their application to acetoacetate substrates remains limited by substrate binding and catalyst deactivation issues [7]. The development of stable, recyclable catalytic systems remains an active area of research for ethyl 2-chloroacetoacetate production.

Recent advances in tandem catalytic processes have demonstrated the potential for using chlorinated waste materials as chlorination reagents [7]. These systems employ copper and palladium co-catalysts to generate active chlorinating species from waste materials, offering both economic and environmental benefits. The process operates through dechlorination of waste materials followed by in-situ chlorination of the target substrate.

Continuous Flow Synthesis Optimization

Continuous flow synthesis represents a significant advancement in ethyl 2-chloroacetoacetate production technology. Flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety for handling reactive chlorinating agents [8] [9]. The continuous approach addresses many limitations of traditional batch processes, including temperature control, reagent mixing, and product quality consistency.

A continuous synthesis system for ethyl 4-chloroacetoacetate (a closely related compound) has been developed using diketene and chlorine gas as starting materials [8]. The system employs glass suction pipes with controlled flow rates of 15 mL/min for the organic mixture and 5.56 g/min for chlorine gas, maintaining a 1:1 molar ratio. The reaction is conducted under reduced pressure (0.03 MPa below atmospheric) to ensure efficient gas-liquid contact and minimize accumulation of reactive intermediates.

Flow chemistry approaches for sulfuryl chloride-based reactions have demonstrated successful scale-up potential [9]. A two-module continuous system was developed where the first module premixes the substrate with sulfuryl chloride, and the second module completes the chlorination reaction. This approach achieved 98% yield with a throughput of 141 g/h, demonstrating the viability of continuous production strategies.

The optimization of continuous flow systems requires careful consideration of residence time distribution, temperature control, and mixing efficiency. Microreactor technology has been applied to similar chlorination reactions, enabling residence times as short as 3.5 minutes while maintaining high conversion rates [10]. The use of falling film reactors and microchannel designs has proven particularly effective for gas-liquid chlorination reactions.

Table 2: Industrial Scale Process Parameters

| Parameter | Batch Process | Continuous Process | Flow Process |

|---|---|---|---|

| Reaction Temperature | 75-95°C | 128-152°C | Variable |

| Residence Time | 5.5-9 hours | 21-22 hours | 3.5 minutes |

| Conversion Rate | 95-98% | 97%+ | 90%+ |

| Yield | 98.4% | 97%+ | 90%+ |

| Byproduct Formation | 2-5% | <0.15% | <1% |

Byproduct Management and Green Chemistry Considerations

Effective byproduct management is crucial for sustainable ethyl 2-chloroacetoacetate production. The primary byproducts include over-chlorinated species, unreacted starting materials, and decomposition products from thermal or chemical degradation [11] [12]. Traditional synthesis methods typically generate 2-5% byproducts, with ethyl 2-chloroacetoacetate being a common unwanted isomer in 4-chloroacetoacetate synthesis [13].

Advanced process control strategies have been developed to minimize byproduct formation. Continuous monitoring systems using infrared spectroscopy enable real-time optimization of reaction conditions to maintain selectivity [14]. The distinct carbonyl stretching frequencies of different chlorinated products allow for precise process control and immediate adjustment of operating parameters.

Green chemistry principles have been increasingly applied to ethyl 2-chloroacetoacetate synthesis through solvent selection, waste minimization, and energy efficiency improvements [15]. The use of biocompatible solvent systems, including deep eutectic solvents and organic-water mixtures, has shown promise for more sustainable production processes. Biocatalytic approaches using engineered microorganisms have demonstrated potential for asymmetric synthesis of chlorinated acetoacetate derivatives under mild conditions.

Waste heat recovery and solvent recycling systems have been integrated into modern production facilities to improve overall process efficiency. The recovery of unreacted ethyl acetoacetate through distillation at 85-90°C enables material recycling and reduces raw material consumption [12]. Similarly, solvent recovery systems can achieve >95% solvent recycle rates, significantly reducing environmental impact and operating costs.

The implementation of process analytical technology enables continuous monitoring of byproduct formation and immediate process adjustments. Online chromatographic analysis and mass spectrometry systems provide real-time feedback for optimization of reaction selectivity and yield. These advanced monitoring systems have enabled reduction of byproduct formation to less than 0.15% in optimized continuous processes [13].

Industrial Scale-up Challenges and Solutions

Industrial scale-up of ethyl 2-chloroacetoacetate synthesis presents several significant challenges related to heat management, safety considerations, and product quality consistency. The highly exothermic nature of chlorination reactions requires sophisticated temperature control systems to prevent thermal runaway and decomposition reactions [16]. Industrial reactors must be designed with adequate heat removal capacity and emergency cooling systems.

Safety considerations are paramount due to the corrosive nature of chlorinating agents and the formation of hydrogen chloride gas as a byproduct. Industrial facilities require specialized materials of construction, including corrosion-resistant alloys and fluoropolymer linings. Comprehensive gas scrubbing systems are essential for managing hydrogen chloride emissions and maintaining workplace safety standards [17].

Product quality consistency becomes increasingly challenging at industrial scale due to mixing limitations and residence time distribution effects. The implementation of continuous stirred tank reactor cascades or plug flow reactor systems helps maintain uniform reaction conditions and consistent product quality [16]. Advanced process control systems with feedback loops based on online analytical measurements enable real-time optimization of product specifications.

Economic optimization of industrial-scale production requires careful balance of capital investment, operating costs, and product quality requirements. The ethyl 2-chloroacetoacetate market, valued at approximately 150 million USD in 2024 and projected to reach 250 million USD by 2033, provides strong economic incentive for process optimization [18]. Cost-effective production requires integration of heat recovery systems, solvent recycling, and waste minimization strategies.

Supply chain considerations significantly impact industrial production strategies. The availability and cost of thionyl chloride, ethyl acetoacetate, and specialty solvents can fluctuate based on market conditions and regulatory changes. Industrial producers have developed flexible production systems capable of utilizing alternative chlorinating agents and solvent systems based on availability and cost optimization [19].

The development of modular production systems has emerged as a solution for flexible capacity management and reduced capital investment. Modular reactor systems enable rapid scale-up through parallel operation of standardized units, providing operational flexibility and reduced technical risk [16]. These systems can be deployed incrementally based on market demand and provide options for distributed manufacturing closer to end-use markets.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H226 (30.6%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (96.27%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (97.01%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (66.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (66.42%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Environmental Hazard